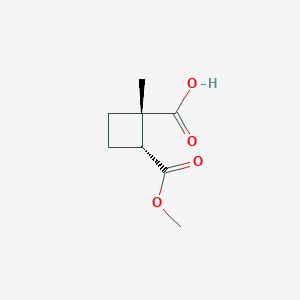![molecular formula C13H12N4OS B2872817 7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303996-01-2](/img/structure/B2872817.png)
7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential use in various applications . They are characterized by a fused ring structure and can exhibit a variety of properties depending on their specific substituents .
Synthesis Analysis
The synthesis of similar compounds, such as 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one, has been achieved through a simple synthetic method . This involves the use of heat-resistant explosives that are easy to synthesize .Molecular Structure Analysis
The molecular structure of these compounds is characterized by an “amino-nitro-amino” arrangement, similar to that of TATB . This arrangement, along with the aza-fused structure, contributes to their properties .Physical And Chemical Properties Analysis
Similar compounds, such as 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one, exhibit excellent thermal stability . They also possess higher positive heats of formation than LLM-105 .Aplicaciones Científicas De Investigación
1. Molecular Structure and Crystal Environments
7-Amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been studied for its molecular structure in two crystal environments. This research highlights the biological activity potential of its coordination compounds. The study revealed diverse three-dimensional supramolecular architectures through hydrogen-bonding interactions and weak π-π stacking interactions (Canfora et al., 2010).
2. Chemical Reactions and Structural Rearrangements
The synthesis of 7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine involves a range of chemical reactions and structural rearrangements. One study explores the alkyl rearrangement of similar compounds, providing insights into the behavior and properties of these derivatives (Makisumi & Kanō, 1963).
3. Biological and Antimicrobial Activities
There is research indicating the potential biological activity of compounds related to 7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine. For instance, certain triazolopyrimidines have been synthesized and evaluated for their antimicrobial activity, showcasing the relevance of these compounds in biomedical research (Gilava et al., 2020).
4. Synthesis and Applications in Medicinal Chemistry
The synthesis process of compounds like 7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is a key area of study. These compounds have applications in medicinal chemistry, particularly in the development of kinase inhibitors and other pharmacologically active molecules (Shaaban et al., 2011).
5. Rearrangement and Synthesis Techniques
The rearrangement of similar compounds and synthesis techniques are crucial for understanding the chemical properties and potential applications of 7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine. Studies have explored various synthesis methods and the resulting structural changes, contributing to a deeper understanding of these compounds' chemistry (Lashmanova et al., 2019).
Direcciones Futuras
The research on similar compounds suggests that there are prospects for the molecular design and crystal engineering of novel energetic materials with admirable molecular stability . This could potentially be a future direction for the study of “7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine”.
Propiedades
IUPAC Name |
7-(4-methoxyphenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-18-10-5-3-9(4-6-10)11-7-8-14-12-15-13(19-2)16-17(11)12/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSBEPTXHYLGNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

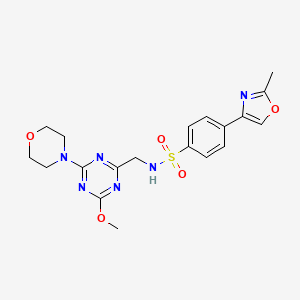
![3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride](/img/structure/B2872738.png)
![2,2-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2872739.png)
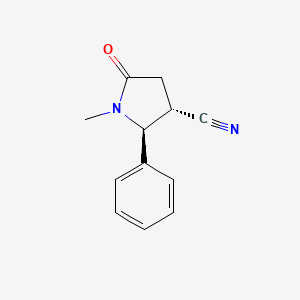
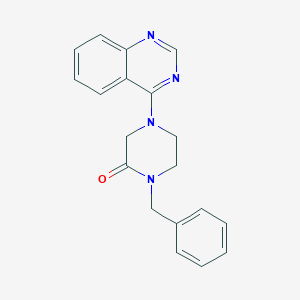
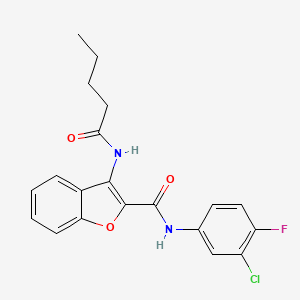
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,6-dimethoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2872744.png)
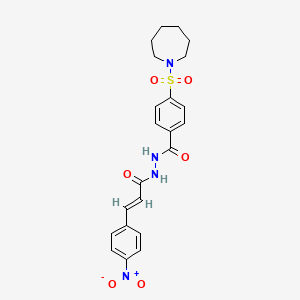
![5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2872746.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2872747.png)
![5-[(4-chlorophenyl)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2872749.png)

![1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene](/img/structure/B2872755.png)
